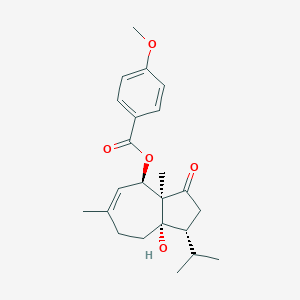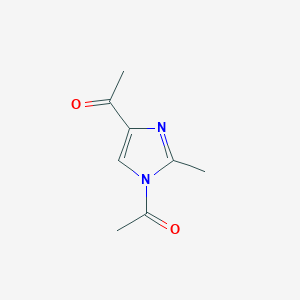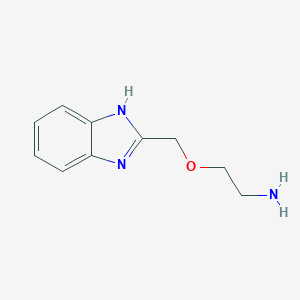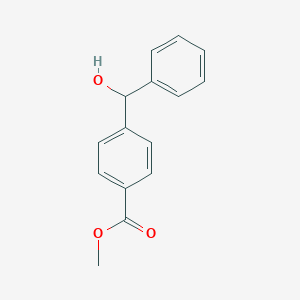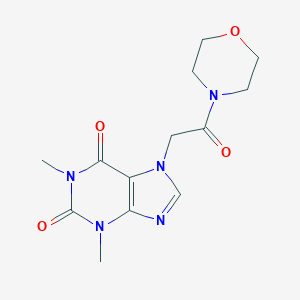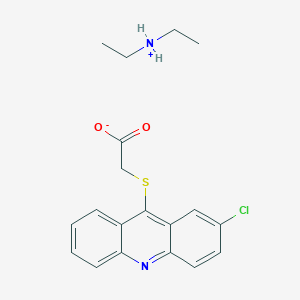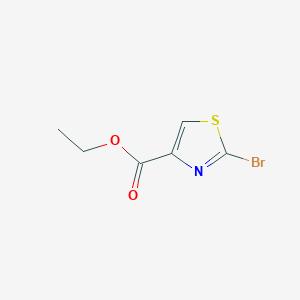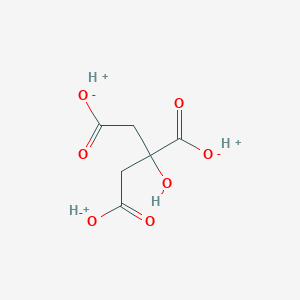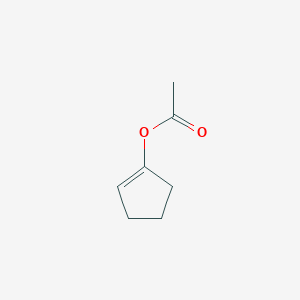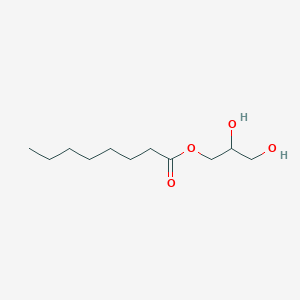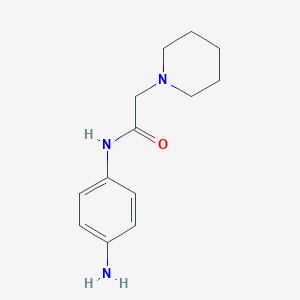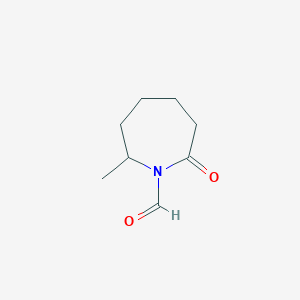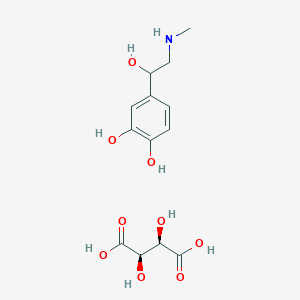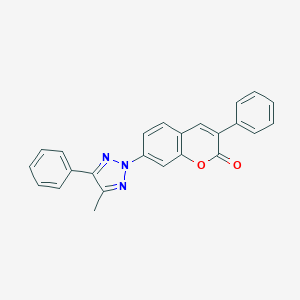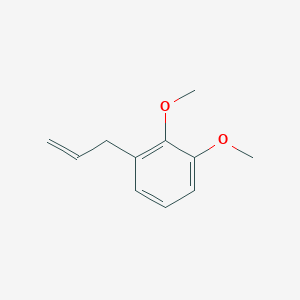
Benzene, 1,2-dimethoxy-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential benefits in various fields. It is also known as Eugenol, an organic compound commonly found in essential oils such as clove oil, nutmeg, and cinnamon. Eugenol has been widely studied for its various pharmacological properties and is used in several industries, including food, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is not fully understood. However, studies suggest that the compound exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory mediators, and the activation of antioxidant enzymes. The compound has also been reported to interact with various molecular targets, including enzymes and receptors, to exert its effects.
Effets Biochimiques Et Physiologiques
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has been reported to exhibit several biochemical and physiological effects. The compound has been shown to possess antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. The compound has also been reported to possess analgesic activity, which helps in reducing pain. Additionally, it has shown antifungal activity by inhibiting the growth of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has several advantages for lab experiments. The compound is readily available and can be synthesized using a straightforward method. It is also stable and can be stored for an extended period, making it suitable for long-term experiments. However, the compound has some limitations, including its solubility in water, which can limit its use in some experiments. It is also essential to consider the toxicity of the compound, which can affect the results of the experiments.
Orientations Futures
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has several potential future directions. The compound can be further explored for its use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It can also be used in food preservation and as a flavoring agent. Additionally, the compound can be modified to enhance its pharmacological properties and reduce its toxicity.
Conclusion:
In conclusion, Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential benefits in various fields. The compound has been extensively studied for its pharmacological properties, including antioxidant, anti-inflammatory, analgesic, and antifungal activities. It has also shown potential in treating several diseases, including cancer, diabetes, and cardiovascular diseases. The compound has several advantages for lab experiments, including its availability and stability. However, it also has some limitations, including its solubility in water and toxicity. The future directions of Benzene, 1,2-dimethoxy-3-(2-propenyl)- include further exploration of its pharmacological properties and modification to enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of Benzene, 1,2-dimethoxy-3-(2-propenyl)- can be achieved through the isomerization of eugenol using an acid catalyst. The reaction involves the rearrangement of the double bond in the propenyl group to form the desired compound. This method is a cost-effective and straightforward approach to obtain Benzene, 1,2-dimethoxy-3-(2-propenyl)-.
Applications De Recherche Scientifique
Benzene, 1,2-dimethoxy-3-(2-propenyl)- has been extensively studied for its various pharmacological properties. It has been reported to possess antioxidant, anti-inflammatory, analgesic, and antifungal activities. The compound has also shown potential in treating several diseases, including cancer, diabetes, and cardiovascular diseases. In addition, the compound has been explored for its use in food preservation and as a flavoring agent.
Propriétés
Numéro CAS |
19754-21-3 |
|---|---|
Nom du produit |
Benzene, 1,2-dimethoxy-3-(2-propenyl)- |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1,2-dimethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |
Clé InChI |
YCEGFXBPWXEISZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CC=C |
SMILES canonique |
COC1=CC=CC(=C1OC)CC=C |
Synonymes |
3-(2,3-DIMETHOXYPHENYL)-1-PROPENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



